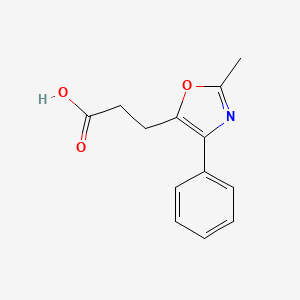
3-(2-Methyl-4-phenyloxazol-5-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methyl-4-phenyloxazol-5-yl)propanoic acid is a chemical compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by a propanoic acid group attached to the oxazole ring, which is substituted with a methyl and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-4-phenyloxazol-5-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methyl-4-phenyl-1,3-oxazole with a suitable propanoic acid derivative under acidic or basic conditions. The reaction may require a catalyst to facilitate the cyclization process. The choice of solvent, temperature, and reaction time can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Methyl-4-phenyloxazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can yield reduced forms of the oxazole ring or the propanoic acid group.
Substitution: The compound can participate in substitution reactions where functional groups on the oxazole ring or the propanoic acid group are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(2-Methyl-4-phenyloxazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions involving oxazole derivatives.
Medicine: The compound has potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(2-Methyl-4-phenyloxazol-5-yl)propanoic acid involves its interaction with molecular targets, such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-4-phenyl-1,3-oxazole: Lacks the propanoic acid group, making it less versatile in certain applications.
3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid: Contains an oxadiazole ring instead of an oxazole ring, leading to different chemical properties and reactivity.
3-{4-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1H-indol-1-yl}propanoic acid: Features an indole ring, which imparts unique biological activities.
Uniqueness
3-(2-Methyl-4-phenyloxazol-5-yl)propanoic acid is unique due to its specific substitution pattern on the oxazole ring and the presence of the propanoic acid group. This combination of functional groups allows for diverse chemical reactivity and a wide range of applications in various fields.
Eigenschaften
CAS-Nummer |
89149-93-9 |
|---|---|
Molekularformel |
C13H13NO3 |
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
3-(2-methyl-4-phenyl-1,3-oxazol-5-yl)propanoic acid |
InChI |
InChI=1S/C13H13NO3/c1-9-14-13(10-5-3-2-4-6-10)11(17-9)7-8-12(15)16/h2-6H,7-8H2,1H3,(H,15,16) |
InChI-Schlüssel |
DFPFEEAAQNAJCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(O1)CCC(=O)O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














